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Compound of Interest

Compound Name: Spiro[3.4]octan-5-one

CAS No.: 10468-36-7

Cat. No.: B085115 Get Quote

Executive Summary
Spiro[3.4]octan-5-one (

, MW 124.18 Da) represents a distinct class of spirocyclic ketones where a strained
cyclobutane ring is fused to a cyclopentanone moiety at a single quaternary carbon.[1][2] In
Electron Ionization (EI) mass spectrometry, this molecule exhibits a fragmentation pattern
driven by the release of ring strain energy (~26.5 kcal/mol for cyclobutane) and the directing
power of the carbonyl group.

This guide delineates the competing pathways of strain-relief retro-cycloaddition and radical-

directed

-cleavage, providing a validated framework for identifying spirocyclic scaffolds in complex
matrices.[2]

Structural Dynamics & Ionization
The molecular ion (

, m/z 124) is formed via the removal of a non-bonding electron from the carbonyl oxygen. The
subsequent fragmentation is governed by two structural imperatives:

The Spiro Junction: The quaternary C4 carbon acts as a "block" for simple migration but

serves as a pivot point for ring separation.
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Ring Strain: The cyclobutane ring is kinetically unstable under high-energy electron impact

(70 eV), making the loss of ethylene (

) a dominant thermodynamic driver.[1][2]

Core Fragmentation Pathways
Pathway A: Cyclobutane Strain Relief (Retro-[2+2])
The most energetically favorable pathway involves the disassembly of the strained four-

membered ring.

Mechanism: The radical cation triggers a homolytic cleavage of the cyclobutane C-C bonds.

Outcome: Ejection of neutral ethylene (

, 28 Da).[1]

Product: A radical cation at m/z 96 (

), effectively a cyclohexenone derivative or an acyclic isomer.[1]

Pathway B: Carbonyl -Cleavage & McLafferty
Rearrangement
The cyclopentanone ring undergoes classical ketone fragmentation.

-Cleavage: Homolytic fission of the C5-C6 bond (adjacent to carbonyl).[1][2]

McLafferty-Type Rearrangement: A

-hydrogen on the cyclobutane ring (C2) or the cyclopentane ring (C8) transfers to the
carbonyl oxygen.

Note: Due to the spiro constraint, standard 6-membered transition states are geometrically

restricted, often favoring "distonic" ion intermediates over immediate neutral loss.[1]

CO Loss: The m/z 96 fragment often loses carbon monoxide (CO, 28 Da) to form m/z 68 (

), corresponding to a cyclopentene-like radical cation.[1][2]
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Pathway C: The "Bisecting" Cleavage
In spiro systems, the entire ring can be lost if the ionization localizes near the junction.

Mechanism: Cleavage of the spiro-bonds (C4-C1 and C4-C3).[1]

Outcome: Loss of the cyclobutane ring as cyclobutene or butadiene (

, 54 Da) or cyclobutane (

, 56 Da).[1][2]

Diagnostic Ion:m/z 68 (Cyclopentanone radical cation) and m/z 67 (Proton loss from m/z 68).

[1]

Diagnostic Ion Table
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m/z Identity Formula Origin / Mechanism

124 Molecular Ion

Parent ion (low

intensity due to

instability).[1][2]

96

Base Peak Candidate.

Loss of ethylene from

cyclobutane ring.[1][2]

96

Loss of carbonyl (less

favored than ethylene

loss).[1][2]

68

Sequential loss of

ethylene and CO.[1][2]

Cyclopentadiene

radical cation.[1]

67

Deprotonation of m/z

68.[1][2]

Cyclopentenyl cation.

[1][2]

55

Acryloyl cation

(characteristic of

cyclic ketones).[1][2]

41

Allyl cation (general

hydrocarbon

background).[1][2]

Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between the molecular ion and its

primary fragments.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.4_octan-5-one
https://pubchemlite.lcsb.uni.lu/e/compound/549339
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.4_octan-5-one
https://pubchemlite.lcsb.uni.lu/e/compound/549339
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.4_octan-5-one
https://pubchemlite.lcsb.uni.lu/e/compound/549339
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.4_octan-5-one
https://pubchemlite.lcsb.uni.lu/e/compound/549339
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.4_octan-5-one
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.4_octan-5-one
https://pubchemlite.lcsb.uni.lu/e/compound/549339
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.4_octan-5-one
https://pubchemlite.lcsb.uni.lu/e/compound/549339
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.4_octan-5-one
https://pubchemlite.lcsb.uni.lu/e/compound/549339
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.4_octan-5-one
https://pubchemlite.lcsb.uni.lu/e/compound/549339
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion
[C8H12O]+.

m/z 124

Cyclobutane
Ring Opening

Strain Relief

Alpha-Cleavage
(C5-C6)

Radical Site

[M - C2H4]+.
m/z 96

(Cyclohexenone isomer)

- Ethylene (28)

[C5H8]+.
m/z 68

(Cyclopentadiene)

- CO (28)

Distonic Ion
Intermediate

- C2H4

- CO (28 Da)

[C5H7]+
m/z 67

(Cyclopentenyl)

- H radical

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree of Spiro[3.4]octan-5-one, highlighting the dominance

of strain-relief pathways.[1]

Experimental Protocol: GC-MS Validation
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To replicate these results or analyze spiro-ketone derivatives, use the following self-validating

protocol.

Instrument Configuration
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.[1]

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2] Non-polar stationary phases

prevent peak tailing of the ketone.

Inlet: Split/Splitless at 250°C.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

Method Parameters
Injection: 1 µL, Split ratio 20:1. (High concentration samples may require 50:1 to prevent

detector saturation).[1][2]

Oven Program:

Initial: 50°C (Hold 1 min) - Traps volatiles.[1][2]

Ramp: 15°C/min to 200°C.[1]

Ramp: 30°C/min to 280°C (Hold 3 min).

MS Source: Electron Ionization (EI) at 70 eV.[1][2]

Source Temp: 230°C.

Quad Temp: 150°C.[1]

Scan Range: m/z 35–300.[1]

Data Validation Steps
Step 1 (Blank Check): Run a solvent blank (e.g., DCM or Hexane) to ensure no carryover of

m/z 41 or 43 from previous alkane runs.[1][2]
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Step 2 (Tuning): Verify PFTBA tune. The 69/219 ratio should be standard to ensure accurate

relative abundance of low-mass fragments (m/z 41, 55).[1]

Step 3 (Identification): The presence of m/z 96 (M-28) and m/z 67/68 is diagnostic.[1] If m/z

96 is absent, check ion source temperature; thermal degradation can occur before ionization.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Advanced Mass Spectrometry Fragmentation Guide:
Spiro[3.4]octan-5-one[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085115#mass-spectrometry-fragmentation-of-spiro-
3-4-octan-5-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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